NF-kB Activation Inhibitor IV

Descripción general

Descripción

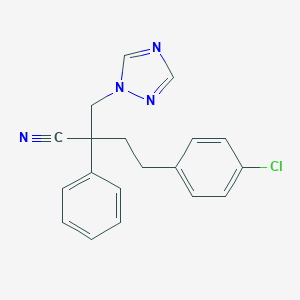

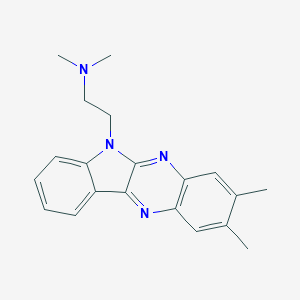

NF-kB Activation Inhibitor IV, also known under CAS 139141-12-1, is a small molecule that controls the biological activity of NF-kB . It is primarily used for inflammation and immunology applications . This compound is a cell-permeable trans-stilbene Resveratrol analog that exhibits enhanced anti-inflammatory potency, but no anti-oxidant activity .

Physical And Chemical Properties Analysis

NF-kB Activation Inhibitor IV is a crystalline solid . It has a molecular weight of 228.26 . It is soluble in DMSO up to 20 mg/mL .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Management

The nuclear factor kappa B (NF-κB) pathway has emerged as a pivotal player in the pathogenesis of various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD) . The involvement of the NF-κB pathway in immune system responses, inflammation, oxidative stress, and neuronal survival highlights its significance in AD progression . NF-kB Activation Inhibitor IV can potentially mitigate neuroinflammation, modulate amyloid beta (Aβ) production, and promote neuronal survival .

Glioblastoma Treatment

NF-κB signaling plays a crucial role in tumor growth and therapeutic resistance in Glioblastoma multiforme (GBM), the most common and invasive primary central nervous system tumor in humans . NF-kB Activation Inhibitor IV can potentially inhibit the proliferation, migration, invasion, immune escape, and drug resistance of GBM .

Anti-Inflammatory Applications

NF-kB Activation Inhibitor IV is a cell-permeable quinazoline compound that acts as a highly potent inhibitor of NF-κB transcriptional activation . It has been shown to exhibit anti-inflammatory effects on carrageenin-induced paw edema in rats .

Immune System Modulation

The NF-κB pathway is involved in immune system responses . By inhibiting the NF-κB pathway, NF-kB Activation Inhibitor IV can potentially modulate the immune response, which could be beneficial in conditions where the immune response is overactive or misdirected .

Oxidative Stress Reduction

The NF-κB pathway is involved in oxidative stress . NF-kB Activation Inhibitor IV, by inhibiting this pathway, can potentially reduce oxidative stress, which is implicated in various diseases including neurodegenerative diseases, cardiovascular diseases, and cancer .

Neuronal Survival Promotion

The NF-κB pathway is involved in neuronal survival . NF-kB Activation Inhibitor IV can potentially promote neuronal survival, which could be beneficial in neurodegenerative conditions like Alzheimer’s disease .

Mecanismo De Acción

Target of Action

The primary target of the NF-kB Activation Inhibitor IV is NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

NF-kB Activation Inhibitor IV is a cell-permeable trans-stilbene Resveratrol analog . It inhibits the activation of NF-kB by interacting with its targets and causing changes that prevent the transcription of DNA . The inhibitor is particularly potent, with an IC50 of 150 nM for inhibiting TNF-α-stimulated NF-κB reporter activity in 293T cells .

Biochemical Pathways

The NF-kB pathway is an evolutionarily conserved signaling pathway that plays a central role in immune responses and inflammation . When NF-kB Activation Inhibitor IV interacts with NF-kB, it suppresses the activation of this pathway, thereby affecting downstream effects such as the production of inflammatory cytokines .

Pharmacokinetics

It is known that the compound is soluble in dmso at 20 mg/ml , which suggests that it may have good bioavailability

Result of Action

The inhibition of NF-kB by NF-kB Activation Inhibitor IV results in a decrease in the production of inflammatory cytokines . This can have a significant impact on cellular processes, particularly in cells that are part of the immune system. For example, it has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells .

Action Environment

The action of NF-kB Activation Inhibitor IV can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions (2-8°C), but it should be protected from light . Additionally, its efficacy may be affected by the presence of other molecules in the cellular environment.

Propiedades

IUPAC Name |

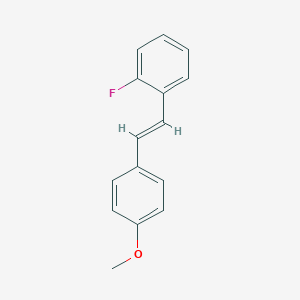

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVFNAZMSMNXJG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NF-kB Activation Inhibitor IV | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?

A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

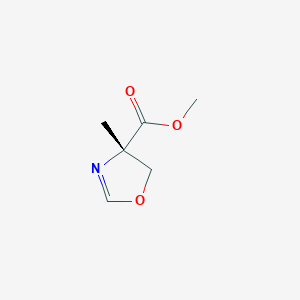

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

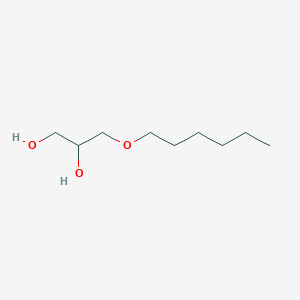

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

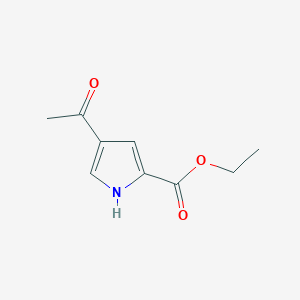

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)